(S)-N-(1-((4-(2-(2-(1-(2-Amino-2-oxoethyl)cyclopentyl)-N,N-dimethylacetamido)ethyl)phenyl)amino)-3-(2-fluorophenyl)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound (S)-N-(1-((4-(2-(2-(1-(2-Amino-2-oxoethyl)cyclopentyl)-N,N-dimethylacetamido)ethyl)phenyl)amino)-3-(2-fluorophenyl)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a structurally complex molecule featuring:
- A pyrazole carboxamide core, which is common in kinase inhibitors and protease modulators .
- A 2-fluorophenyl group at the 3-position of the propan-2-yl backbone, a substituent known to enhance metabolic stability and target binding in medicinal chemistry .
- A cyclopentyl ring linked to a 2-amino-2-oxoethyl moiety, contributing to conformational rigidity and hydrophobic interactions .
- An N,N-dimethylacetamido side chain, which may influence solubility and membrane permeability .
The stereochemistry (S-configuration) at critical positions is essential for its biological activity, as enantiomeric forms of similar compounds exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
[2-[1-(2-amino-2-oxoethyl)cyclopentyl]acetyl]-[2-[4-[[(2S)-3-(2-fluorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]propanoyl]amino]phenyl]ethyl]-dimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41FN6O4/c1-39-28(14-18-36-39)32(44)38-27(20-24-8-4-5-9-26(24)34)31(43)37-25-12-10-23(11-13-25)15-19-40(2,3)30(42)22-33(21-29(35)41)16-6-7-17-33/h4-5,8-14,18,27H,6-7,15-17,19-22H2,1-3H3,(H3-,35,37,38,41,43,44)/p+1/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSQMWLJHKGIN-MHZLTWQESA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CC[N+](C)(C)C(=O)CC4(CCCC4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)CC[N+](C)(C)C(=O)CC4(CCCC4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42FN6O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-N-(1-((4-(2-(2-(1-(2-Amino-2-oxoethyl)cyclopentyl)-N,N-dimethylacetamido)ethyl)phenyl)amino)-3-(2-fluorophenyl)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure that includes:
- Amino acids : Contributing to its interaction with biological targets.
- Pyrazole and carboxamide groups : Potentially enhancing binding affinity to specific receptors or enzymes.
Research indicates that compounds similar to this one often exhibit activity through various mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound may share similar properties, potentially impacting cancer cell proliferation.
- Receptor Modulation : The presence of specific amino acid side chains suggests possible interactions with neurotransmitter receptors, influencing neurochemical pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures. For instance, the inhibition of CDK4/6 has been associated with reduced tumor growth in various cancer models. The compound's ability to bind to these kinases could be explored further in preclinical trials.
Neuroprotective Effects
The structural components suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. Compounds that interact with the central nervous system (CNS) receptors can offer therapeutic benefits in neurodegenerative diseases.
Study 1: Antitumor Activity
In a study examining the effects of pyrazole derivatives on cancer cell lines, it was found that similar compounds significantly inhibited proliferation in breast and lung cancer cells. The mechanism was attributed to CDK inhibition, leading to cell cycle arrest at the G1 phase.
Study 2: Neuropharmacological Evaluation
Another investigation assessed the neuropharmacological profile of related compounds, revealing anxiolytic and antidepressant-like effects in rodent models. These findings suggest that the compound could modulate serotonin and dopamine pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural homology with the target molecule:
Compound A :
- Name: (S)-2-ethyl-N-(1-(4-fluorophenyl)ethyl)-6,7-dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (CAS: 1432750-23-6) .
- Key Features: Isoquinoline core instead of pyrazole. 4-fluorophenyl group (vs. 2-fluorophenyl in the target).
Compound B :
- Name: N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-({2-methylthieno[3,2-d]pyrimidin-4-yl}amino)-1H,4H-pyrrolo[3,4-c]pyrazole-5-carboxamide .
- Key Features: Thienopyrimidine and pyrrolopyrazole hybrid scaffold. Dimethylaminoethyl side chain (similar to the target’s N,N-dimethylacetamido group). Comparison: The dimethylamino group enhances basicity, whereas the target’s acetamido chain may improve hydrolytic stability.
Compound C :
- Name: (S)-3-benzyloxy-N-(4-(4-fluorophenoxy)phenyl)-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamido)propanamide (CAS: 1221878-83-6) .
- Key Features: Fluorophenoxy-phenyl group (vs. fluorophenyl in the target). Triazole-acetamido side chain. Comparison: The triazole moiety may engage in hydrogen bonding, contrasting with the target’s cyclopentyl-amino-oxoethyl group’s hydrophobic interactions.
Hypothetical Pharmacological and Physicochemical Profiles
While direct experimental data for the target compound is unavailable, theoretical comparisons can be drawn from structural analogs (Table 1):
Table 1 : Comparative Analysis of Structural Features and Hypothetical Properties
Methodological Considerations in Similarity Assessment
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) often prioritize common substructures but may overlook stereochemical or conformational differences . For example:
- The target’s cyclopentyl group confers distinct spatial constraints compared to cyclohexyl analogs (e.g., in ), affecting binding pocket compatibility.
- The S-configuration in the target compound contrasts with R-configuration variants (e.g., ), which may exhibit reduced activity due to mismatched stereochemistry.
Q & A
Q. What are the critical steps in synthesizing (S)-N-(1-((4-(2-(2-(1-(2-Amino-2-oxoethyl)cyclopentyl)-N,N-dimethylacetamido)ethyl)phenyl)amino)-3-(2-fluorophenyl)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclopentyl ring functionalization, amide coupling, and pyrazole-carboxamide assembly. Key intermediates like cyclopentylacetamidoethylphenyl derivatives (e.g., as seen in analogous syntheses ) require precise stoichiometric control. Yield optimization can be achieved via:
- Use of coupling agents like HATU or EDC/HOBt for amide bond formation.
- Temperature-controlled cyclization (e.g., 0–5°C for cyclopentyl intermediates).
- Purification via preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Structural validation requires orthogonal analytical techniques:
- NMR : Confirm stereochemistry (e.g., H-NMR for fluorophenyl proton splitting patterns and C-NMR for carbonyl groups).
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H] matching theoretical mass).
- X-ray crystallography : Resolve ambiguous stereocenters (applied in similar carboxamide compounds ).
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Preliminary solubility screening in DMSO (10 mM stock) is standard. For stability:
- Use phosphate-buffered saline (PBS, pH 7.4) for aqueous stability assays.
- Avoid prolonged exposure to protic solvents (e.g., methanol), which may hydrolyze the acetamido group .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Strategies include:
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., cyclopentyl or pyrazole oxidation).
- Protein binding studies : Measure free fraction via equilibrium dialysis (e.g., human serum albumin binding ).
- PK/PD modeling : Integrate in vitro IC with in vivo clearance rates to adjust dosing regimens .
Q. What experimental designs are suitable for probing the mechanism of action of this compound?
- Methodological Answer : Employ a combination of:
- Target engagement assays : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to hypothesized targets.
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., fluorophenyl group’s role in kinase inhibition ).
- Mutagenesis studies : Modify suspected binding residues (e.g., cyclopentyl domain) to validate structure-activity relationships .
Q. How should researchers address conflicting data in dose-response studies (e.g., non-monotonic curves)?
- Methodological Answer : Non-monotonicity may indicate off-target effects or assay interference. Mitigation strategies:
- Counter-screening : Test against unrelated targets (e.g., GPCR panels).
- Redundant assays : Validate using orthogonal methods (e.g., fluorescence polarization vs. enzymatic activity).
- Data normalization : Use internal controls (e.g., Z’-factor >0.5) to minimize plate-to-plate variability .
Q. What computational methods are recommended for predicting this compound’s ADMET properties?
- Methodological Answer : Leverage in silico tools to prioritize in vivo testing:
- Molecular dynamics (MD) simulations : Predict membrane permeability (logP ~3.5 estimated via QikProp).
- CYP450 inhibition models : Use Schrödinger’s StarDrop or ADMET Predictor to flag metabolic liabilities.
- Toxicology alerts : Screen for structural alerts (e.g., pyrazole-related hepatotoxicity via Derek Nexus) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
